2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE is a complex organic compound with the molecular formula C23H21BrN2O4 This compound is characterized by the presence of a bromophenyl group, a methoxybenzoyl group, and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form 4-bromophenyl derivatives.
Coupling with Methoxybenzoyl: The bromophenyl intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as pyridine to form the methoxybenzoyl derivative.
Amino Acetate Addition: The final step involves the addition of an amino acetate group to the methoxybenzoyl derivative under controlled conditions, typically using a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(4-BROMOPHENYL)[(2-METHOXYBENZOYL)AMINO]METHYL}-2-METHOXYBENZAMIDE
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl and amino acetate moieties contribute to its potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(3-methoxybenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-15-4-2-3-13(9-15)18(23)20-10-17(22)25-11-16(21)12-5-7-14(19)8-6-12/h2-9H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSOVIGLWZNJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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